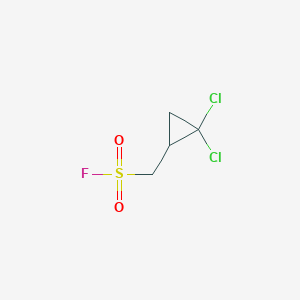
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is a chemical compound with the molecular formula C4H5Cl2FO2S It is a derivative of methanesulfonyl fluoride, characterized by the presence of a dichlorocyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride typically involves the reaction of methanesulfonyl chloride with a dichlorocyclopropyl derivative. One common method is to treat methanesulfonyl chloride with potassium fluoride or potassium bifluoride in water, followed by steam distillation to isolate the product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include potassium fluoride, methanesulfonyl chloride, and various solvents. Reaction conditions typically involve controlled temperatures and pressures to optimize the yield and purity of the products.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield a variety of substituted sulfonyl fluoride derivatives.
Applications De Recherche Scientifique
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl fluoride derivatives.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2,2-Dichlorocyclopropyl)methanesulfonyl fluoride involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds irreversibly to the active site of the enzyme, preventing the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the nervous system, which has various physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methanesulfonyl Fluoride: A simpler analog with similar inhibitory properties on acetylcholinesterase.
Methanesulfonyl Chloride: Another related compound used in similar synthetic applications.
Uniqueness
(2,2-Dichlorocyclopropyl)methanesulfonyl fluoride is unique due to the presence of the dichlorocyclopropyl group, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C4H5Cl2FO2S |
|---|---|
Poids moléculaire |
207.05 g/mol |
Nom IUPAC |
(2,2-dichlorocyclopropyl)methanesulfonyl fluoride |
InChI |
InChI=1S/C4H5Cl2FO2S/c5-4(6)1-3(4)2-10(7,8)9/h3H,1-2H2 |
Clé InChI |
LXEBQINGWXDRAH-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)CS(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


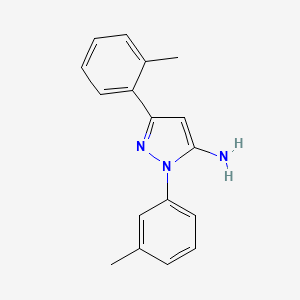



methanol](/img/structure/B13164975.png)

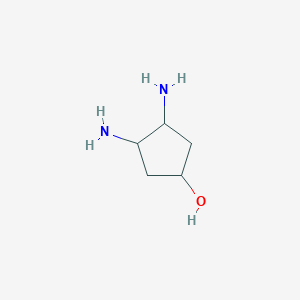
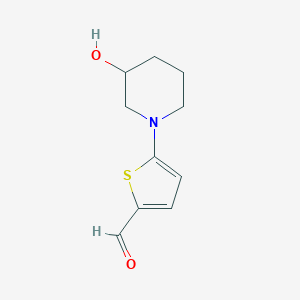

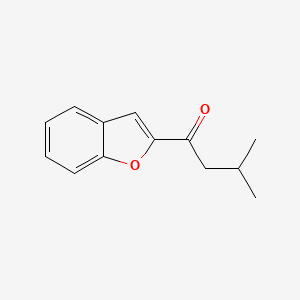
![4-[3-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13165015.png)



